molecular formula C24H34N4O4 B2913657 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2034590-60-6

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2913657
CAS No.: 2034590-60-6
M. Wt: 442.56
InChI Key: HDINSKVSXUTLFN-UHFFFAOYSA-N
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Description

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes oxan, piperidin, and ethanediamide groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the oxan-4-yl and piperidin-4-yl intermediates, which are then coupled with ethanediamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl derivatives, while reduction could produce piperidin-4-yl derivatives.

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide shares similarities with other piperidine and oxan derivatives, such as:
    • Piperidine-4-carboxamide
    • Oxan-4-ylmethylamine

Uniqueness

What sets N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c29-22-6-1-2-11-28(22)21-5-3-4-19(16-21)26-24(31)23(30)25-17-18-7-12-27(13-8-18)20-9-14-32-15-10-20/h3-5,16,18,20H,1-2,6-15,17H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDINSKVSXUTLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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